4,4'-Diformyldiphenylamine

Description

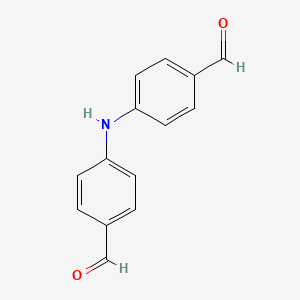

4,4'-Diformyldiphenylamine (CAS 336619-72-8) is an aromatic amine derivative with the molecular formula C₁₄H₁₁NO₂ and a molecular weight of 225.24 g/mol . Its structure consists of two benzaldehyde groups (formyl substituents) linked via a central amine group, forming a symmetrical diphenylamine backbone (OHC–C₆H₄–NH–C₆H₄–CHO) . This compound is commercially available with a purity of ≥98% (by ¹H-NMR) and is primarily utilized as an intermediate in synthesizing charge transport materials, such as those for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-(4-formylanilino)benzaldehyde |

InChI |

InChI=1S/C14H11NO2/c16-9-11-1-5-13(6-2-11)15-14-7-3-12(10-17)4-8-14/h1-10,15H |

InChI Key |

KJDQBASWKQBLGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)NC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diformyldiphenylamine typically involves the reaction of 4,4’-dinitrodiphenyl ether with dimethylformamide and activated carbon. The reaction mixture is heated to 140°C for 2 hours, followed by filtration and hydrogenation using a palladium carbon catalyst at 140°C under a pressure of 1 MPa for 5 hours . This process yields 4,4’-diaminodiphenyl ether, which can be further processed to obtain 4,4’-Diformyldiphenylamine.

Industrial Production Methods

Industrial production methods for 4,4’-Diformyldiphenylamine involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include additional purification steps such as recrystallization and solvent extraction to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diformyldiphenylamine undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 4,4’-Dicarboxydiphenylamine.

Reduction: 4,4’-Dihydroxymethyldiphenylamine.

Substitution: Various nitro or halogenated derivatives of 4,4’-Diformyldiphenylamine.

Scientific Research Applications

4,4’-Diformyldiphenylamine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-Diformyldiphenylamine involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4,4'-Dimethyldiphenylamine (CAS 620-93-9)

- Molecular Formula : C₁₄H₁₅N

- Molecular Weight : 197.28 g/mol

- Structure : Methyl (–CH₃) groups replace the formyl (–CHO) substituents.

- Properties : The electron-donating methyl groups reduce conjugation compared to formyl derivatives, resulting in lower thermal stability and altered electronic properties. This compound is used in polymer stabilization and as a precursor for dyes .

4,4'-Dinitrodiphenylamine (CAS 1821-27-8)

- Molecular Formula : C₁₂H₉N₃O₄

- Molecular Weight : 259.22 g/mol

- Structure: Nitro (–NO₂) groups replace formyl substituents.

- Properties : Nitro groups are strongly electron-withdrawing, enhancing oxidative stability but reducing solubility in polar solvents. This compound is a precursor in explosive formulations and azo dyes .

Extended Aromatic Systems

4,4′-Diformyltriphenylamine (CAS not specified)

- Molecular Formula: C₂₀H₁₅NO₂

- Molecular Weight : 301.34 g/mol

- Structure : A triphenylamine core with two formyl groups at para positions.

- Properties : The additional phenyl ring extends conjugation, improving charge transport efficiency. It exhibits a melting point of 142–146°C and is used in OLED emissive layers .

N,N'-Diphenyl-[1,1'-biphenyl]-4,4'-diamine

Amine-Modified Derivatives

4,4′-Diaminodiphenylamine Sulfate Salt

Key Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.